molecular formula C13H16N2OS B14622604 1-Thiocoumarin, 3-amino-4-butylamino- CAS No. 59647-34-6

1-Thiocoumarin, 3-amino-4-butylamino-

Cat. No.: B14622604
CAS No.: 59647-34-6
M. Wt: 248.35 g/mol
InChI Key: SPSOWEKPBOWJOV-UHFFFAOYSA-N
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Description

1-Thiocoumarin, 3-amino-4-butylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution significantly alters the chemical properties and biological activities of the compound. Thiocoumarins are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticoagulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiocoumarin, 3-amino-4-butylamino- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is increasingly common to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Thiocoumarin, 3-amino-4-butylamino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

1-Thiocoumarin, 3-amino-4-butylamino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-butylamino- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Thiocoumarin, 3-amino-4-butylamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for certain applications, such as its potential use as an antimicrobial and anticoagulant agent .

Properties

CAS No.

59647-34-6

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-amino-4-(butylamino)thiochromen-2-one

InChI

InChI=1S/C13H16N2OS/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3

InChI Key

SPSOWEKPBOWJOV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)SC2=CC=CC=C21)N

Origin of Product

United States

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